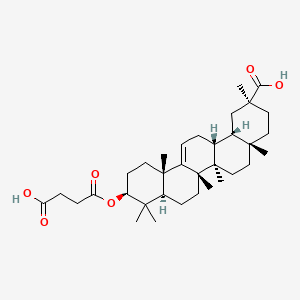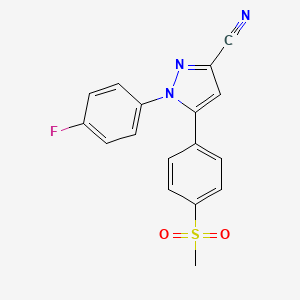
Telotristat
描述
Telotristat Ethyl, also known as LX1032 or LX1606, is a medication used in combination with somatostatin analog (SSA) therapy to treat carcinoid syndrome diarrhea . This medicine is used in adults who have received SSA therapy but did not work well . It is a prodrug of telotristat, which is an inhibitor of tryptophan hydroxylase .
Synthesis Analysis
After oral administration, telotristat ethyl undergoes hydrolysis via carboxylesterases to telotristat (LP-778902), its active metabolite .
Molecular Structure Analysis
Telotristat ethyl (LX-1606) is the free base form of a hippurate salt called telotristat etiprate. The molecular formula of telotristat ethyl is C27-H26-Cl-F3-N6-O3 and its molecular weight is 574.989 g/mol .
Chemical Reactions Analysis
Telotristat ethyl is a small molecule inhibitor of tryptophan hydroxylase (TPH). TPH converts tryptophan to 5-hydroxytryptophan and ultimately to serotonin, and is the rate-limiting enzyme in serotonin synthesis .
Physical And Chemical Properties Analysis
Telotristat ethyl is a solid with a molecular weight of 546.93 g/mol. It is soluble in DMSO at 33.33 mg/mL (ultrasonic). It is recommended to be stored as a powder at -20°C for 3 years and at 4°C for 2 years .
科学研究应用
Treatment of Carcinoid Syndrome
Telotristat ethyl, known by its trade name Xermelo™, is primarily used for the treatment of carcinoid syndrome. It is a small-molecule inhibitor of tryptophan hydroxylase (TPH), which is an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, Telotristat ethyl reduces the production of serotonin, thereby alleviating symptoms associated with carcinoid syndrome .
Prevention of Carcinoid Heart Disease
Research has been conducted to evaluate the effect of Telotristat ethyl on heart fibrosis using a mouse model of serotonin-secreting metastasized neuroendocrine neoplasm (NEN). The study aimed to generate a mouse model of Carcinoid Heart Disease (CHD) to assess the potential role of Telotristat in preventing right-valve fibrosis .
Pharmacological Inhibition of TPH
Telotristat represents a potential treatment strategy for diseases involving serotonin by pharmacologically inhibiting TPH. This approach aims to cut off the source of serotonin, which may be beneficial in various pathological conditions where serotonin plays a role .
Adverse Effects Data Support
Telotristat ethyl’s structured adverse effects data can improve decision support and research outcomes in clinical settings. This information is crucial for healthcare professionals to make informed decisions regarding patient care and management .
MDPI - Does Telotristat Have a Role in Preventing Carcinoid Heart Disease? DrugBank - Telotristat ethyl: Uses, Interactions, Mechanism of Action Journal of Cell Science - The physiology, pathology and potential therapeutic application Springer - Telotristat Ethyl: First Global Approval
安全和危害
Common adverse effects noted in clinical trials include nausea, headache, elevated liver enzymes, depression, accumulation of fluid causing swelling (peripheral edema), flatulence, decreased appetite, and fever. Constipation is also common, and may be serious or life-threatening (especially in overdose) .
未来方向
The associated decrease in urinary 5-hydroxyindoleacetic acid (u5-HIAA) provides evidence that telotristat ethyl effectively decreases serotonin production, and therefore, offers a rationale to investigate this agent to mitigate serotonin-mediated complications in this patient population, especially cardiac valvular disease or mesenteric fibrosis .
属性
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGDOBQAWBXRA-PGRDOPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145805 | |
| Record name | Telotristat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telotristat | |
CAS RN |
1033805-28-5 | |
| Record name | Telotristat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telotristat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Telotristat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELOTRISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Telotristat ethyl is an oral prodrug that is rapidly converted to its active metabolite, telotristat. Telotristat functions as an inhibitor of tryptophan hydroxylase (TPH), specifically the isoform TPH1, which is the rate-limiting enzyme in the biosynthesis of serotonin [, , , ].
A: By inhibiting TPH1, telotristat effectively reduces the peripheral production of serotonin. This effect is particularly pronounced in the intestines, where TPH1 is highly expressed in enterochromaffin cells [, , ].
A: The primary downstream effect of reduced serotonin is a decrease in intestinal motility, which is the basis for telotristat's therapeutic benefit in treating carcinoid syndrome diarrhea [, , ]. Additionally, reduced serotonin levels have been shown to have potential antitumor effects and may enhance the efficacy of immune checkpoint blockade therapy in preclinical models [, ].
ANone: Unfortunately, the provided scientific articles do not contain information on the molecular formula, weight, or spectroscopic data for telotristat ethyl.
ANone: The provided research articles do not provide information regarding the material compatibility or stability of telotristat ethyl under various conditions.
ANone: Telotristat ethyl itself is not a catalyst. Its active metabolite, telotristat, functions as an enzyme inhibitor.
ANone: The provided scientific research papers do not provide detailed information on the computational chemistry, modeling, simulations, calculations, or QSAR models related to telotristat.
ANone: The provided research papers do not delve into the specific SAR studies of telotristat ethyl.
ANone: While the research papers confirm that telotristat ethyl is an oral prodrug, they do not provide specific details on its stability under various conditions or formulation strategies employed to improve its stability, solubility, or bioavailability.
ANone: The provided research papers focus on the scientific and clinical aspects of telotristat ethyl and do not discuss SHE (Safety, Health, and Environment) regulations.
A: Telotristat is specifically designed not to cross the blood-brain barrier, limiting its effects to the periphery and reducing the risk of central nervous system side effects [, ].
A: Telotristat's rapid absorption and conversion to its active metabolite, coupled with its ability to significantly reduce urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a biomarker for serotonin, are key factors contributing to its efficacy in alleviating carcinoid syndrome diarrhea [, , , ].
A: Researchers have utilized both 2D and 3D cell culture models, including human pancreatic NET cell lines BON-1/QGP-1, to investigate the impact of telotristat on serotonin production, cell proliferation, and the expression of relevant receptors [, ].
A: In vitro studies have consistently shown that telotristat effectively reduces serotonin production in a dose-dependent manner without affecting NET cell proliferation [, ].
A: While the research papers mention the use of mouse models to study serotonin-secreting neuroendocrine neoplasms, the provided excerpts lack detailed information about the specific in vivo models used to evaluate telotristat's efficacy in treating carcinoid syndrome [, ].
A: Several phase II and III clinical trials, including TELESTAR, TELECAST, and TELEPATH, have demonstrated that telotristat ethyl, administered at doses of 250 mg or 500 mg three times daily, effectively reduces bowel movement frequency and urinary 5-HIAA levels in patients with carcinoid syndrome, particularly in those with inadequate symptom control with somatostatin analogs [, , , , , , , ].
A: While telotristat's primary indication is for symptom control in carcinoid syndrome, one retrospective study (TELEACE) suggested potential tumor size reductions in patients receiving telotristat ethyl in real-world clinical practice []. Further research is necessary to confirm these findings and fully understand telotristat's impact on tumor growth.
ANone: The provided research papers do not offer information about specific resistance mechanisms to telotristat ethyl or its relation to cross-resistance with other compounds or drug classes.
A: While the provided research papers mention adverse events observed in clinical trials, including gastrointestinal symptoms, liver function test abnormalities, and potential mood disturbances, they do not provide a comprehensive overview of telotristat ethyl's toxicology and safety profile [, , ].
ANone: The provided research papers focus on the use of oral telotristat ethyl and do not explore alternative drug delivery strategies or targeting approaches.
A: Urinary 5-HIAA levels are routinely monitored as a biomarker of serotonin production and treatment response to telotristat ethyl. Reductions in u5-HIAA levels generally correlate with improvements in carcinoid syndrome symptoms, particularly diarrhea [, , ].
A: Yes, research is ongoing to identify additional biomarkers that could potentially predict telotristat ethyl efficacy or aid in monitoring treatment response. For instance, some studies have explored the potential of serum N-terminal pro B-type natriuretic peptide (NT-proBNP) levels as a biomarker for carcinoid heart disease, a serious complication of carcinoid syndrome, and its potential modulation by telotristat []. Additionally, neutrophil-eosinophil ratio (NER) and chromogranin A (CGA) are being investigated as potential biomarkers to assess disease patterns and response to telotristat in combination with peptide receptor radionuclide therapy (PRRT) [].
ANone: The research papers mention the measurement of urinary 5-HIAA and serotonin levels but do not provide specific details about the analytical methods and techniques used to characterize, quantify, and monitor telotristat ethyl.
ANone: The provided research papers do not discuss the environmental impact or degradation of telotristat ethyl.
ANone: The research papers do not provide details on the dissolution rate or solubility of telotristat ethyl in various media.
ANone: The research papers do not discuss the validation of analytical methods used in the studies.
ANone: The provided research papers do not contain information on quality control and assurance measures for telotristat ethyl.
ANone: The provided research papers do not discuss the immunogenicity of telotristat ethyl or its potential to induce immunological responses.
ANone: The research papers do not provide information on interactions between telotristat ethyl and drug transporters.
ANone: The research papers do not discuss the potential of telotristat ethyl to induce or inhibit drug-metabolizing enzymes.
ANone: The research papers do not provide information about the biocompatibility or biodegradability of telotristat ethyl.
A: Research is ongoing to explore additional therapeutic options for carcinoid syndrome diarrhea. Some potential avenues include novel SSAs with different receptor affinities, such as pasireotide, peptide receptor radionuclide therapy (PRRT), and targeted therapies aimed at inhibiting specific molecular pathways involved in tumor growth and hormone secretion [, , ].
ANone: The research papers do not provide information about recycling or waste management strategies related to telotristat ethyl.
ANone: The provided research papers do not specifically discuss the research infrastructure and resources used in the studies.
A: The understanding of serotonin's critical role in the pathogenesis of carcinoid syndrome diarrhea, coupled with the limitations of existing therapies, such as SSAs, spurred the search for novel agents that could effectively target serotonin synthesis. Telotristat ethyl emerged from these efforts as a potent and selective TPH1 inhibitor, paving the way for its development and eventual approval for the treatment of carcinoid syndrome diarrhea [, , ].
A: The research papers highlight the importance of cross-disciplinary collaboration, particularly between oncology and endocrinology, in advancing the understanding and treatment of carcinoid syndrome [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[[5-Fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide](/img/structure/B1663476.png)



![2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1663483.png)




![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)